3-(hydroxyimino)-N-phenylpropanamide
Overview
Description
3-(hydroxyimino)-N-phenylpropanamide is an organic compound characterized by the presence of a hydroxyimino group attached to a phenylpropanamide backbone
Mechanism of Action
Target of Action
Similar compounds such as hydroxyimino acids have been found to interact with enzymes like 3-dehydroquinate dehydratase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
It’s known that oximes, like the hydroxyimino group in this compound, can act as antioxidants . They can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage .
Biochemical Pathways
Related compounds such as hydroxycinnamic acids have been shown to be involved in various biochemical pathways, including the phenylpropanoids bioconversion pathways .
Pharmacokinetics
For instance, the pharmacokinetics of triterpenic acyloximes, which also contain a hydroxyimino group, have been studied .
Result of Action
It’s known that oximes can act as antioxidants, neutralizing free radicals and preventing oxidative damage . This could potentially protect cells from oxidative stress and damage.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
3-(hydroxyimino)-N-phenylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as 3-dehydroquinate dehydratase, which is involved in the shikimate pathway . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound has been observed to inhibit the phosphorylation of HER3, thereby blocking downstream signaling through the Ras-MAPK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of 3-dehydroquinate dehydratase by binding to its active site . This inhibition can disrupt the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the mevalonate pathway . It interacts with enzymes such as 3-dehydroquinate dehydratase and 3-hydroxy-3-methylglutaryl-CoA synthase, influencing the flux of metabolites through these pathways . These interactions can lead to changes in metabolite levels and overall metabolic flux, impacting cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its distribution in cancerous tissues may enhance its efficacy as an anti-cancer agent.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize within the endoplasmic reticulum, cytoplasm, and other organelles . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, where it can exert its effects on cellular processes. For instance, its presence in the endoplasmic reticulum may influence protein folding and secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxyimino)-N-phenylpropanamide typically involves the reaction of phenylpropanamide with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyimino compound. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxyimino)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpropanamide derivatives.
Scientific Research Applications
3-(hydroxyimino)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine: Shares the hydroxyimino group but has a different core structure.
3-hydroxyimino-1-isoindolinones: Contains a similar functional group but differs in the overall molecular framework.
Uniqueness
3-(hydroxyimino)-N-phenylpropanamide is unique due to its specific combination of the hydroxyimino group with the phenylpropanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3Z)-3-hydroxyimino-N-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(6-7-10-13)11-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H,11,12)/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMPENLNKRBVDP-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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